Piposulfan

Description

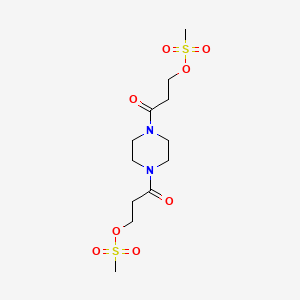

Structure

3D Structure

Properties

CAS No. |

2608-24-4 |

|---|---|

Molecular Formula |

C12H22N2O8S2 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[3-[4-(3-methylsulfonyloxypropanoyl)piperazin-1-yl]-3-oxopropyl] methanesulfonate |

InChI |

InChI=1S/C12H22N2O8S2/c1-23(17,18)21-9-3-11(15)13-5-7-14(8-6-13)12(16)4-10-22-24(2,19)20/h3-10H2,1-2H3 |

InChI Key |

NUKCGLDCWQXYOQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C |

Appearance |

Solid powder |

Other CAS No. |

2608-24-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-bis(3-((methylsulfonyl)oxy)-1-oxopropyl)piperazine nano-piposulfan piposulfan |

Origin of Product |

United States |

Foundational & Exploratory

Piposulfan's Mechanism of Action in Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the molecular mechanism of action for Piposulfan in leukemia is limited. This guide synthesizes information from studies on closely related alkylating agents, such as Busulfan and Pipobroman, to present a scientifically inferred mechanism of action for this compound. Direct experimental validation of this compound's activity in leukemic models is required to confirm these hypotheses.

Executive Summary

This compound is a piperazine (B1678402) derivative classified as a bifunctional alkylating agent.[1][2] Its antineoplastic activity, particularly in the context of leukemia, is presumed to stem from its ability to induce significant DNA damage in rapidly proliferating cancer cells.[3][4] This guide delineates the inferred mechanism of action of this compound, from the initial molecular interaction with DNA to the downstream signaling cascades that culminate in apoptotic cell death. The core mechanism involves the alkylation of DNA, leading to the formation of various DNA adducts that obstruct essential cellular processes like DNA replication and transcription.[5] This extensive DNA damage triggers a robust DNA Damage Response (DDR), which, in the face of irreparable damage, activates the intrinsic pathway of apoptosis, characterized by the involvement of the p53 tumor suppressor, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.

Core Mechanism of Action: DNA Alkylation

As a bifunctional alkylating agent, this compound is predicted to exert its cytotoxic effects primarily through the covalent attachment of alkyl groups to the DNA of leukemic cells. This process, known as DNA alkylation, disrupts the normal function of DNA and is particularly effective against the rapidly dividing cells characteristic of leukemia.

The proposed molecular mechanism involves the following steps:

-

Formation of Reactive Intermediates: this compound, like other alkyl sulfonate alkylating agents, is thought to form reactive carbonium ion intermediates.

-

Nucleophilic Attack on DNA: These electrophilic intermediates are then subject to nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine (B1146940) being a primary target.

-

Formation of DNA Adducts: This reaction results in the formation of various DNA adducts, including:

-

Monoadducts: A single alkyl group attached to a DNA base.

-

Intrastrand Cross-links: The linkage of two bases within the same DNA strand.

-

Interstrand Cross-links: The covalent bonding of bases on opposite strands of the DNA double helix. This is a particularly cytotoxic lesion as it physically prevents the separation of the DNA strands, a prerequisite for both replication and transcription.

-

The accumulation of these DNA adducts leads to steric hindrance, distortion of the DNA helix, and ultimately, the inhibition of DNA polymerase and RNA polymerase activities. This blockade of DNA replication and transcription is a potent trigger for cell cycle arrest and the initiation of programmed cell death.

Signaling Pathways

DNA Damage Response (DDR) and Cell Cycle Arrest

The presence of this compound-induced DNA adducts activates a complex signaling network known as the DNA Damage Response (DDR) pathway. This pathway serves to sense the DNA damage, halt the cell cycle to allow for repair, and if the damage is too severe, initiate apoptosis.

Induction of Apoptosis

When DNA damage is extensive and beyond the repair capacity of the cell, the DDR pathway signals for the initiation of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is the most likely route for alkylating agent-induced cell death.

References

An In-depth Technical Guide to Piposulfan: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piposulfan is a bifunctional alkylating agent belonging to the piperazine (B1678402) class of compounds. Its cytotoxic activity is attributed to its ability to crosslink DNA, thereby inhibiting DNA replication and transcription, ultimately leading to cell death. This document provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visualizations are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.

Chemical Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2608-24-4 | |

| Molecular Formula | C₁₂H₂₂N₂O₈S₂ | |

| Molecular Weight | 386.44 g/mol | |

| Melting Point | 175-177 °C | [1] |

| Solubility | Water: Insoluble. Solubility in organic solvents has not been quantitatively reported in readily available literature. | |

| Stability | Chemically stable under standard ambient conditions (room temperature).[1] Specific hydrolysis rate and stability under various pH and temperature conditions are not extensively documented in public literature. | |

| Appearance | White to off-white crystalline solid | |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] |

Synthesis of this compound

The synthesis of this compound, chemically named 1,4-bis(3-methanesulfonyloxypropionyl)piperazine, involves a two-step process. The first step is the acylation of piperazine with 3-chloropropionyl chloride to form the intermediate 1,4-bis(3-chloropropionyl)piperazine. The second step is a nucleophilic substitution reaction where the chlorine atoms are displaced by the methanesulfonate (B1217627) group.

Synthesis Pathway

Caption: Synthesis pathway of this compound from piperazine.

Experimental Protocol (Representative)

Note: A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. The following protocol is a representative procedure based on the general synthesis of analogous 1,4-disubstituted piperazine derivatives.

Step 1: Synthesis of 1,4-bis(3-chloropropionyl)piperazine

-

To a stirred solution of piperazine (1 equivalent) and triethylamine (B128534) (2.2 equivalents) in dichloromethane (DCM) at 0 °C, slowly add 3-chloropropionyl chloride (2.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,4-bis(3-chloropropionyl)piperazine.

Step 2: Synthesis of this compound (1,4-bis(3-methanesulfonyloxypropionyl)piperazine)

-

Dissolve 1,4-bis(3-chloropropionyl)piperazine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium methanesulfonate (2.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Mechanism of Action: DNA Alkylation

This compound functions as a DNA alkylating agent. Its two methanesulfonyloxypropyl arms are capable of forming covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in the formation of interstrand or intrastrand crosslinks in the DNA double helix.

Caption: Proposed mechanism of action of this compound as a DNA alkylating agent.

The formation of these crosslinks distorts the DNA structure, preventing its unwinding and separation. This, in turn, inhibits the processes of DNA replication and transcription, which are essential for cell division and protein synthesis. The accumulation of DNA damage triggers cellular checkpoint mechanisms, leading to cell cycle arrest and ultimately inducing apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells.

Safety and Handling

This compound is a potent cytotoxic agent and should be handled with extreme care in a laboratory setting designed for handling hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

References

Preclinical Profile of Piposulfan in Solid Tumors: A Review of Available Data

Despite its investigation as a potential anti-cancer agent, detailed preclinical data for Piposulfan (also known as Anaxirone, NSC 47774) in the context of solid tumors remains largely unavailable in publicly accessible scientific literature. While its classification as a bifunctional alkylating agent suggests a mechanism of action involving DNA damage and subsequent cell death, specific quantitative efficacy data, comprehensive experimental protocols, and elucidated signaling pathways from preclinical studies on solid tumors are not sufficiently documented in available resources to construct a detailed technical guide as requested.

This compound belongs to the class of alkylating agents, which are known to exert their cytotoxic effects by attaching alkyl groups to DNA. This process can lead to the formation of DNA cross-links, both within the same strand (intrastrand) and between opposite strands (interstrand). These cross-links disrupt the normal functions of DNA, including replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2][3][4] The therapeutic rationale for using alkylating agents like this compound is that cancer cells, with their high proliferation rates, are more susceptible to DNA damage than many normal cells.[1]

While the general mechanism of alkylating agents is well-understood, specific preclinical studies detailing this compound's activity against a range of solid tumor cell lines or in various animal models of solid tumors are not readily found in contemporary scientific databases. Older literature mentions this compound in the context of treating malignant lymphomas and some solid tumors, but these publications often lack the detailed experimental data and methodologies that are standard in modern preclinical research reporting. Consequently, crucial quantitative metrics such as IC50 values (the concentration of a drug that inhibits the growth of 50% of a cell population) for specific solid tumor cell lines, and in-vivo efficacy data, including tumor growth inhibition percentages from animal studies, are not available to be compiled into the requested structured tables.

Similarly, the absence of detailed study reports prevents the outlining of specific experimental protocols. Information regarding the cell lines tested, the specifics of animal models used (e.g., tumor xenografts), drug formulation and administration routes, and the analytical methods employed to assess outcomes are not sufficiently described in the available literature.

Due to the lack of specific molecular studies on this compound's downstream effects in solid tumor cells, a detailed signaling pathway diagram cannot be constructed. While the primary mechanism involves DNA alkylation, the specific cellular responses and signaling cascades that are activated or inhibited in solid tumor cells following this compound treatment have not been elucidated in the reviewed literature.

General Mechanism of Action of Alkylating Agents

To provide a conceptual framework, the general mechanism of action for bifunctional alkylating agents is depicted below. This diagram illustrates the fundamental process by which these agents, including presumably this compound, induce cancer cell death.

Caption: General mechanism of bifunctional alkylating agents leading to cancer cell death.

References

Piposulfan as a DNA Alkylating Agent: A Technical Guide

Disclaimer: Information specifically detailing the quantitative efficacy, clinical trials, and in-depth experimental protocols for Piposulfan is limited in publicly available literature. Therefore, this guide leverages data from the closely related and well-characterized bifunctional alkylating agent, Busulfan, as a representative model. The structural similarities between these compounds suggest analogous mechanisms of action and biological effects.

Introduction

This compound is a bifunctional alkylating agent that has been investigated for its antineoplastic properties.[1][2] Like other drugs in its class, this compound is believed to exert its cytotoxic effects through the alkylation of DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell death.[3] This technical guide provides an in-depth overview of the core principles of this compound's action, utilizing the more extensively studied analogue, Busulfan, to illustrate the mechanism of action, relevant quantitative data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is chemically known as 1,4-bis[3-[(methylsulfonyl)oxy]-1-oxopropyl]piperazine.[4]

-

Molecular Formula: C₁₂H₂₂N₂O₈S₂[5]

-

Molecular Weight: 386.44 g/mol

-

CAS Registry Number: 2608-24-4

-

Chemical Structure:

(SMILES representation)

This compound is structurally related to Busulfan, another bifunctional alkylating agent characterized by the presence of two methanesulfonate (B1217627) groups, which are the reactive moieties responsible for DNA alkylation.

Mechanism of Action: DNA Alkylation

This compound, like Busulfan, acts as a DNA alkylating agent. The proposed mechanism involves the following steps:

-

Nucleophilic Attack: The electron-rich nitrogen atoms of DNA bases, primarily the N7 position of guanine, act as nucleophiles.

-

Formation of Covalent Bonds: The methanesulfonate groups of this compound are excellent leaving groups. The nucleophilic DNA bases attack the electrophilic carbon atoms of the propyl chains, leading to the formation of a covalent bond and the release of methanesulfonate.

-

DNA Cross-linking: As a bifunctional agent, this compound can react with two different nucleophilic sites on DNA. This can result in:

-

Intra-strand cross-links: Linking two bases on the same DNA strand.

-

Inter-strand cross-links: Linking two bases on opposite DNA strands.

-

-

Disruption of DNA Function: The formation of these cross-links prevents the unwinding of the DNA double helix, which is essential for both DNA replication and transcription. This blockage of fundamental cellular processes triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

Quantitative Data (Busulfan as a Representative Agent)

The following tables summarize quantitative data for Busulfan, providing an indication of the therapeutic window and toxicity profile expected for a compound like this compound.

Table 1: Pharmacokinetic Parameters of Oral Busulfan in Allogeneic Stem Cell Transplant Patients

| Parameter | Mean Value (Range) | Unit |

| Per-dose Exposure (AUC) | 1,350 (878 - 1,717) | μmol·min/L |

| Inter-patient Coefficient of Variability in Clearance | 17 | % |

| Inter-patient Coefficient of Variability in Volume of Distribution | 12.8 | % |

Table 2: Clinical Outcomes of Busulfan/Cyclophosphamide Conditioning Regimen

| Outcome | Value (95% CI) | Time Point |

| Overall Survival | 62% (51% - 75%) | 3 years |

| Transplant-Related Mortality | 4% (1% - 7%) | 6 months |

| Relapse Rate | 38% (30% - 44%) | 3 years |

| Grade II-IV Acute Graft-versus-Host Disease | 34% (26% - 42%) | 6 months |

| Chronic Graft-versus-Host Disease (any severity) | 76% (66% - 83%) | 3 years |

Table 3: Busulfan Therapeutic Drug Monitoring Targets

| Parameter | Target Range | Rationale |

| Area Under the Curve (AUC) | 1,000 - 1,500 | To balance efficacy and toxicity |

| AUC (alternative) | 80 - 100 | For optimal efficacy in most patients |

| Concentration (Steady State) | ~800 | To maintain therapeutic levels |

Note: AUC is the Area Under the plasma concentration-time Curve. CI is the Confidence Interval.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DNA alkylating agents like this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for DNA Damage Response Proteins

Western blotting can be used to detect the activation of proteins involved in the DNA damage response (DDR) pathway, such as phosphorylated H2A.X (γH2A.X), p53, and ATM/ATR.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2A.X, anti-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of the target proteins in the different samples. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

In Vitro DNA Cross-linking Assay (Comet Assay Adaptation)

The single-cell gel electrophoresis (comet) assay can be adapted to measure DNA interstrand cross-links. Cross-linked DNA will migrate slower in the electric field.

Materials:

-

Treated and untreated cells

-

Low melting point agarose (B213101)

-

Lysis solution

-

Electrophoresis buffer

-

Neutralizing buffer

-

DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with imaging software

Protocol:

-

Cell Embedding: Mix a suspension of treated and untreated cells with low melting point agarose and cast a thin layer on a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the DNA.

-

Electrophoresis: Place the slides in an electrophoresis tank filled with electrophoresis buffer and apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Imaging and Analysis: Visualize the DNA "comets" using a fluorescence microscope. The extent of DNA migration (the "tail" of the comet) is inversely proportional to the amount of cross-linking. Quantify the comet parameters (e.g., tail length, tail moment) using imaging software.

Visualizations

Signaling Pathway: DNA Damage Response to Alkylating Agents

The following diagram illustrates the cellular response to DNA damage induced by an alkylating agent like this compound.

Caption: DNA Damage Response Pathway initiated by this compound.

Experimental Workflow for Evaluating a DNA Alkylating Agent

The following diagram outlines a typical workflow for the preclinical evaluation of a novel DNA alkylating agent.

Caption: Preclinical workflow for a DNA alkylating agent.

References

- 1. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. GSRS [gsrs.ncats.nih.gov]

Pharmacological Profile of Piposulfan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Piposulfan is limited due to the age of the compound and a scarcity of recent research. This guide synthesizes available historical data and infers certain properties based on its classification as a piperazine (B1678402) derivative and alkylating agent, with comparisons to similar compounds like Pipobroman and Busulfan where relevant.

Executive Summary

This compound is an antineoplastic agent belonging to the piperazine class of compounds.[1][2] Its mechanism of action, while not definitively established, is presumed to involve DNA alkylation, leading to the disruption of DNA synthesis and subsequent cell death.[1] This profile is characteristic of bifunctional alkylating agents used in chemotherapy. This document provides a summary of its known pharmacological properties, including its proposed mechanism of action, and outlines general experimental protocols relevant to the study of such compounds.

Mechanism of Action

The primary mechanism of action attributed to this compound is the alkylation of DNA.[1] As a bifunctional alkylating agent, it is capable of forming covalent bonds with nucleophilic groups in cellular macromolecules. The presence of two reactive methanesulfonate (B1217627) groups allows for the cross-linking of DNA strands, a critical event that inhibits DNA replication and transcription, ultimately triggering apoptosis.

The proposed cytotoxic action of this compound is depicted in the following signaling pathway:

Caption: Proposed mechanism of action for this compound leading to apoptosis.

Pharmacokinetics

Table 1: General Pharmacokinetic Parameters for Oral Alkylating Agents

| Parameter | Description | Typical Value Range | Notes |

|---|---|---|---|

| Tmax | Time to reach maximum plasma concentration | 1 - 4 hours | Can be influenced by formulation and food intake. |

| Cmax | Maximum plasma concentration | Highly variable | Dependent on dose and patient-specific factors. |

| AUC | Area under the plasma concentration-time curve | Highly variable | A key indicator of total drug exposure. |

| t1/2 | Elimination half-life | Variable | Can range from short (hours) to long (days) depending on the specific agent. |

| Bioavailability | Fraction of administered dose reaching systemic circulation | Wide range | Subject to first-pass metabolism. |

Note: This table represents typical values for the class of oral alkylating agents and not specific data for this compound.

Clinical and Preclinical Data

Early clinical evaluations of this compound were conducted in various cancer types, including adenocarcinoma, carcinoma, Hodgkin's disease, and leukemia. However, detailed efficacy and safety data from these studies are not extensively documented in modern databases.

Table 2: Summary of Early Clinical Investigations of this compound

| Indication | Route of Administration | Reported Effects | Reference |

|---|---|---|---|

| Various Cancers | Oral / Intravenous | Antineoplastic activity | Nelson et al., 1967 |

| Polycythemia Vera | Oral | Clinical activity (inferred from related compounds) | Passamonti & Lazzarino, 2003 |

| Essential Thrombocythemia | Oral | Clinical activity (inferred from related compounds) | Passamonti & Lazzarino, 2003 |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assessing the activity of alkylating agents.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: Maintain selected cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Treatment: Expose cells to varying concentrations of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Utilize a viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the percentage of viable cells.

-

Data Analysis: Plot cell viability against drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

DNA Cross-linking Assay (Comet Assay)

This protocol can be used to visualize and quantify DNA damage, including cross-links, induced by an alkylating agent.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Embedding: Embed treated cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Subject the slides to electrophoresis. Undamaged DNA remains in the nucleoid, while fragmented DNA migrates to form a "comet tail." Cross-linked DNA will migrate slower than control DNA.

-

Visualization: Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.

-

Quantification: Analyze the comet images using appropriate software to quantify the extent of DNA damage.

Conclusion

This compound is a historically noted antineoplastic agent with a presumed mechanism of action involving DNA alkylation. While specific and recent pharmacological data are scarce, its profile as a bifunctional alkylating agent suggests a mode of action consistent with other drugs in its class, leading to cytotoxicity through the induction of DNA damage. Further research would be necessary to fully elucidate its detailed pharmacological profile and clinical potential in the modern therapeutic landscape.

References

In Vitro Cytotoxicity of Piposulfan on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piposulfan is an alkylating agent that has been investigated for its antineoplastic properties. While extensive recent in vitro data on its cytotoxicity against a wide array of cancer cell lines is limited in publicly available literature, its classification as a bifunctional alkylating agent provides a strong basis for understanding its mechanism of action and for designing robust experimental protocols to evaluate its efficacy. This technical guide synthesizes the known information about alkylating agents, proposes a likely mechanism of action for this compound, and provides detailed, representative experimental protocols and data presentation formats to aid researchers in the in vitro evaluation of this and similar compounds. The guide also includes visualizations of key cellular pathways affected by such agents and a generic workflow for cytotoxicity testing.

Introduction to this compound and Alkylating Agents

This compound is a piperazine (B1678402) derivative and a bifunctional alkylating agent. Alkylating agents are a class of chemotherapy drugs that exert their cytotoxic effects by covalently attaching alkyl groups to cellular macromolecules, most importantly, DNA.[1] This process can occur at several nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being the most common target.[1] The bifunctional nature of agents like this compound allows them to form cross-links, either within the same DNA strand (intrastrand) or between the two strands of the DNA double helix (interstrand).[2]

These DNA lesions are highly cytotoxic because they interfere with essential cellular processes:

-

DNA Replication: Interstrand cross-links physically prevent the separation of the DNA strands, which is a prerequisite for replication.[1]

-

Transcription: The presence of alkylated bases can stall the transcriptional machinery, inhibiting the synthesis of RNA and, consequently, proteins.[3]

The resulting DNA damage triggers cellular stress responses that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of programmed cell death (apoptosis). Cancer cells, which are often characterized by rapid proliferation and compromised DNA repair mechanisms, are particularly susceptible to the effects of DNA-damaging agents.

Proposed Mechanism of Action of this compound

Based on its chemical structure and its classification as an alkylating agent, the cytotoxic mechanism of this compound is hypothesized to be centered on the induction of DNA damage, leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

DNA damage is a potent trigger for the intrinsic apoptotic pathway. The p53 tumor suppressor protein plays a central role in this process. Upon sensing extensive DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Induction of Cell Cycle Arrest

In response to DNA damage, cells can activate cell cycle checkpoints to halt progression through the cell cycle, providing an opportunity for DNA repair. The p53 pathway is also crucial here, primarily through the transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21. p21 can inhibit the activity of cyclin/CDK complexes, such as CDK2/Cyclin E and CDK4/Cyclin D, which are essential for the G1/S transition. By inhibiting these complexes, p21 enforces a G1 arrest. DNA damage can also lead to a G2/M arrest, often mediated by the ATM/ATR signaling pathways, preventing cells with damaged DNA from entering mitosis.

Quantitative Data on the In Vitro Cytotoxicity of Related Alkylating Agents

Table 1: Comparative IC50 Values of Treosulfan and Busulfan on Pediatric Tumor Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| NB-1 | Neuroblastoma | Treosulfan | 185 ± 35 |

| IMR-32 | Neuroblastoma | Treosulfan | 196 ± 46 |

| MHH-NB-11 | Neuroblastoma | Treosulfan | 114 ± 12 |

| SK-N-SH | Neuroblastoma | Treosulfan | 134 ± 19 |

| MHH-ES-1 | Ewing Sarcoma | Treosulfan | 79 ± 11 |

| RD-ES | Ewing Sarcoma | Treosulfan | 83 ± 13 |

| VH-64 | Ewing Sarcoma | Treosulfan | 102 ± 16 |

| CADO-ES-1 | Ewing Sarcoma | Treosulfan | 108 ± 17 |

| HOS | Osteosarcoma | Treosulfan | 608 ± 57 |

| SAOS-2 | Osteosarcoma | Treosulfan | 211 ± 27 |

| CCRF-CEM | Leukemia | Treosulfan | 0.73 ± 0.08 |

| MOLT-4 | Leukemia | Treosulfan | 1.1 ± 0.1 |

| NB-1 | Neuroblastoma | Busulfan | > 5000 |

| IMR-32 | Neuroblastoma | Busulfan | 281 ± 78 |

| MHH-NB-11 | Neuroblastoma | Busulfan | 486 ± 125 |

| SK-N-SH | Neuroblastoma | Busulfan | 423 ± 88 |

| MHH-ES-1 | Ewing Sarcoma | Busulfan | 142 ± 33 |

| RD-ES | Ewing Sarcoma | Busulfan | 156 ± 41 |

| VH-64 | Ewing Sarcoma | Busulfan | 203 ± 55 |

| CADO-ES-1 | Ewing Sarcoma | Busulfan | 211 ± 62 |

| HOS | Osteosarcoma | Busulfan | > 5000 |

| SAOS-2 | Osteosarcoma | Busulfan | 1887 ± 452 |

| CCRF-CEM | Leukemia | Busulfan | 2.81 ± 0.76 |

| MOLT-4 | Leukemia | Busulfan | 3.12 ± 0.88 |

Note: Data is presented as mean ± standard deviation. These values are for Treosulfan and Busulfan and serve as a reference for the expected range of activity for alkylating agents.

Table 2: Cytotoxicity of Treosulfan on Human Prostate Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Treatment Duration | Effect |

| LNCaP | Prostate Cancer | Treosulfan | 24 hours | Viability reduced at ≥ 10 µM |

| DU145 | Prostate Cancer | Treosulfan | 24 hours | Viability reduced at ≥ 10 µM |

| PC3 | Prostate Cancer | Treosulfan | 24 hours | Viability reduced at ≥ 100 µM |

| LNCaP | Prostate Cancer | Treosulfan | Up to 6 days | Cell death at 250 µM |

| DU145 | Prostate Cancer | Treosulfan | Up to 6 days | Cell death at 100 µM |

| PC3 | Prostate Cancer | Treosulfan | Up to 6 days | Cell death at 200 µM |

Note: This table summarizes the dose- and time-dependent effects of Treosulfan on prostate cancer cell viability.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are detailed, representative protocols for evaluating the in vitro cytotoxicity of a compound like this compound.

Cell Culture

-

Cell Lines: Select a panel of human cancer cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer).

-

Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (PI Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

While direct and recent in vitro cytotoxicity data for this compound is sparse, its identity as a bifunctional alkylating agent allows for the formulation of a well-grounded hypothesis regarding its mechanism of action. It is anticipated that this compound induces DNA damage, leading to p53-mediated apoptosis and cell cycle arrest in cancer cells. The provided comparative data for other alkylating agents and the detailed experimental protocols offer a robust framework for researchers to conduct new investigations into the in vitro efficacy of this compound and to contribute valuable data to the field of cancer therapeutics. Such studies are essential to fully characterize its potential as an anticancer agent.

References

Piposulfan: A Technical Overview of Its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piposulfan (CAS Registry Number: 2608-24-4; Molecular Formula: C12H22N2O8S2) is a piperazine (B1678402) derivative that was investigated for its antineoplastic properties.[1] Early clinical evaluations in the 1960s explored its potential in treating various malignancies.[2][3] This technical guide provides a comprehensive summary of the available scientific and clinical information on this compound, with a focus on its discovery, development, and mechanism of action. Due to the age of the primary research, detailed modern experimental protocols and extensive quantitative data are limited in the public domain.

Discovery and Synthesis

The initial synthesis and discovery of this compound are not well-documented in readily available literature. However, related research on fluorinated analogs of this compound suggests that its synthesis likely involves the reaction of a piperazine derivative with a suitable sulfonate-containing reactant.[4]

Postulated Synthesis Workflow

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a piperazine-based alkylating agent like this compound, based on common organic chemistry principles.

Caption: A postulated synthetic workflow for this compound.

Preclinical Studies

Detailed preclinical data, including IC50 values and comprehensive pharmacokinetic profiles, are not extensively reported in the available literature. Early studies likely focused on establishing the maximum tolerated dose and identifying the spectrum of antitumor activity in animal models.

Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated through modern molecular biology techniques. However, based on its chemical structure and the known activity of similar compounds like Pipobroman, it is postulated to function as a DNA alkylating agent.[5] This proposed mechanism involves the covalent attachment of alkyl groups to DNA, leading to the disruption of DNA synthesis and replication, ultimately inducing cell death.

Postulated Signaling Pathway for this compound's Cytotoxic Effect

The following diagram illustrates the hypothesized signaling pathway through which this compound, as an alkylating agent, exerts its cytotoxic effects on cancer cells.

Caption: Hypothesized mechanism of action for this compound.

Clinical Development

Clinical evaluation of this compound was conducted by the Midwest Cooperative Group in the 1960s. These studies investigated the efficacy and toxicity of this compound in patients with various types of cancer.

Clinical Trial Information

A summary of the patient demographics and cancer types treated in an early clinical evaluation of this compound is presented below. Due to the reporting standards of the era, detailed quantitative outcomes such as response rates and survival data are not presented in a standardized format.

| Parameter | Description |

| Number of Patients | A cohort of patients with various malignancies. |

| Age Range | Adolescent to elderly. |

| Cancer Types Treated | Adenocarcinoma, Squamous Cell Carcinoma, Hodgkin's Disease, Leukemia, Lymphoma, Melanoma, Plasmacytoma, Polycythemia Vera, and Sarcoma. |

| Administration | The route and dosage of administration were evaluated. |

| Toxicity Profile | Effects on the digestive and hematopoietic systems were noted. |

Another study from the same period reported on the effect of this compound (NSC-47774) on malignant lymphomas and solid tumors, further indicating its investigation in a clinical setting.

Experimental Protocol: Early Clinical Trial

The following provides a generalized description of the experimental protocol that would have been typical for a Phase I/II clinical trial during the period of this compound's investigation.

-

Patient Selection: Patients with histologically confirmed malignant disease, for whom standard treatment had failed, were enrolled.

-

Dosage and Administration: this compound was administered intravenously or orally. Dose-escalation studies were likely performed to determine the maximum tolerated dose.

-

Toxicity Monitoring: Patients were monitored for hematologic, gastrointestinal, and other systemic toxicities through regular blood counts and clinical examinations.

-

Efficacy Evaluation: Tumor response was assessed through physical measurements of tumor size and radiographic imaging.

Conclusion

This compound was an early antineoplastic agent that showed some activity against a range of cancers in initial clinical evaluations. As a presumed DNA alkylating agent, its mechanism of action aligns with a class of chemotherapy drugs that remains important in oncology. However, the lack of detailed, modern scientific and clinical data limits a thorough understanding of its efficacy and safety profile compared to contemporary cancer therapeutics. Further research, including the synthesis of analogs and modern mechanistic studies, would be necessary to fully evaluate the potential of this class of compounds in the current landscape of cancer treatment.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Piposulfan Structural Analogs and Derivatives for Researchers and Drug Development Professionals

[TOC]

Executive Summary

Piposulfan and its structural analogs represent a class of bifunctional alkylating agents with potential applications in oncology. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, biological activity, and experimental protocols related to this compound and its derivatives. Drawing upon available preclinical and clinical data of structurally similar compounds, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics. The information presented herein is intended to facilitate a deeper understanding of the structure-activity relationships within this compound class and to guide future research efforts.

Introduction to this compound and its Analogs

This compound, chemically known as 1,4-bis(3-methanesulfonyloxypropyl)piperazine, is a bifunctional alkylating agent. Its structure features a central piperazine (B1678402) ring flanked by two propyl methanesulfonate (B1217627) ester groups. These ester groups are the reactive moieties responsible for the compound's cytotoxic effects. Structural analogs and derivatives of this compound can be generated by modifying the piperazine ring, the alkyl chain length, or the sulfonate ester group. One notable example includes the synthesis of fluorinated analogs of this compound, which has been explored to potentially modulate the compound's biological activity.[1]

The primary mechanism of action of this compound and its analogs is believed to be DNA alkylation.[1] As bifunctional agents, they can form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of monoadducts and, more critically, interstrand and intrastrand cross-links.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound and its analogs generally involves a two-step process: N-alkylation of the piperazine core followed by sulfonylation of the terminal hydroxyl groups.

General Synthesis of N,N'-bis(hydroxyalkyl)piperazines

The piperazine ring can be N,N'-dialkylated with a haloalkanol, such as 3-bromopropan-1-ol, in the presence of a base to yield the corresponding N,N'-bis(hydroxyalkyl)piperazine intermediate. A variety of methods for the synthesis of substituted piperazines have been reported.

Synthesis of Sulfonate Esters

The terminal hydroxyl groups of the N,N'-bis(hydroxyalkyl)piperazine intermediate are then converted to sulfonate esters. This is typically achieved by reacting the diol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine.

Experimental Protocol: General Synthesis of a this compound Analog

This protocol describes a general method for the synthesis of a this compound analog, exemplified by the synthesis of a hypothetical N,N'-bis(3-(methylsulfonyloxy)propyl)piperazine.

Materials:

-

Piperazine

-

3-Bromopropan-1-ol

-

Potassium carbonate

-

Acetonitrile

-

Methanesulfonyl chloride

-

Triethylamine

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of 1,4-bis(3-hydroxypropyl)piperazine:

-

To a solution of piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and 3-bromopropan-1-ol (2.2 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,4-bis(3-hydroxypropyl)piperazine.

-

-

Synthesis of 1,4-bis(3-(methylsulfonyloxy)propyl)piperazine:

-

Dissolve 1,4-bis(3-hydroxypropyl)piperazine (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Figure 1. General synthetic workflow for this compound analogs.

Mechanism of Action

The cytotoxic effects of this compound and its analogs are attributed to their ability to function as bifunctional alkylating agents, primarily targeting cellular DNA.

DNA Alkylation and Cross-linking

The sulfonate ester groups of this compound are excellent leaving groups, facilitating nucleophilic attack by electron-rich sites on DNA bases, particularly the N7 position of guanine. This initial reaction forms a monoadduct. The presence of a second alkylating arm allows for a subsequent reaction, leading to the formation of either an intrastrand cross-link (between two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (ICL) between bases on opposite DNA strands. These ICLs physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription.

Figure 2. Mechanism of action of this compound analogs via DNA alkylation.

Cellular Response to DNA Damage

The formation of DNA adducts and cross-links triggers a complex cellular response known as the DNA Damage Response (DDR). This involves a network of signaling pathways that sense the DNA damage, arrest the cell cycle to allow for repair, and, if the damage is too severe, initiate programmed cell death (apoptosis).

Key proteins involved in the DDR include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DNA double-strand breaks and stalled replication forks, respectively. These kinases then phosphorylate a cascade of downstream targets, including p53 and CHK1/CHK2, which mediate cell cycle arrest and apoptosis.

Figure 3. Simplified signaling pathway of the DNA damage response.

Biological Activity and Quantitative Data

While extensive quantitative data for a wide range of this compound analogs is limited in the public domain, data from structurally related compounds like busulfan (B1668071) and pipobroman (B1677944) can provide valuable insights into their potential biological activity.

In Vitro Cytotoxicity

The cytotoxicity of this compound analogs is typically evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Comparative Cytotoxicity (IC50) of Busulfan and Treosulfan in Pediatric Tumor Cell Lines

| Cell Line | Tumor Type | Busulfan IC50 (µM) | Treosulfan IC50 (µM) |

| NB-1 | Neuroblastoma | >5000 | 608 |

| Kelly | Neuroblastoma | 1870 | 18.2 |

| SK-N-SH | Neuroblastoma | >5000 | 114 |

| IMR-32 | Neuroblastoma | 3380 | 28.1 |

| MHH-ES-1 | Ewing Sarcoma | 281 | 1.87 |

| RD-ES | Ewing Sarcoma | 1180 | 12.3 |

| SK-ES-1 | Ewing Sarcoma | 2390 | 16.3 |

| VH-64 | Ewing Sarcoma | 1640 | 10.8 |

| HOS | Osteosarcoma | >5000 | 229 |

| SAOS-2 | Osteosarcoma | >5000 | 443 |

| MOLT-4 | Leukemia | 2.81 | 0.73 |

| REH | Leukemia | 4.86 | 1.04 |

Source: Adapted from a study on the cytotoxicity of busulfan and treosulfan. The in-vitro stability of both drugs makes direct comparison of their in-vitro toxicity difficult and does not allow any estimation of dosages needed clinically.

Clinical Efficacy and Adverse Effects of Pipobroman

Pipobroman, a close structural analog of this compound, has been used in the treatment of polycythemia vera (PV). Clinical trials have demonstrated its efficacy in achieving hematologic remission.

Table 2: Clinical Efficacy of Pipobroman in Polycythemia Vera

| Study | Number of Patients | Treatment Regimen | Hematologic Remission Rate | Median Duration of Remission |

| Trial 1 | 100 | Pipobroman | 92% (previously untreated) | 48 months |

| Trial 2 | 163 | Pipobroman | 94% | - |

| Trial 3 | 74 | Pipobroman | 94.4% (previously untreated) | 17.5 months |

Sources: Data compiled from multiple clinical trials.

Common adverse effects associated with pipobroman therapy include hematologic toxicity (leukopenia, thrombocytopenia) and gastrointestinal issues (nausea, diarrhea). A significant long-term risk is the development of acute leukemia.

Table 3: Adverse Effects of Pipobroman in the Treatment of Polycythemia Vera

| Adverse Effect | Incidence |

| Hematologic | |

| Leukopenia | 8% |

| Thrombocytopenia | 7% |

| Gastrointestinal | |

| Gastric pain | Reported |

| Diarrhea | Reported |

| Long-term | |

| Acute Leukemia (actuarial risk at 15 years) | ~15-18.7% |

| Myelofibrosis | Reported |

Sources: Data compiled from multiple clinical trials.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.

Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 4. Workflow for the MTT cytotoxicity assay.

Assessment of DNA Interstrand Cross-linking by Comet Assay

Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. Under alkaline conditions, DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." Interstrand cross-links prevent DNA denaturation and migration, resulting in a smaller comet tail.

Protocol:

-

Cell Treatment: Treat cells with the this compound analog for a specified time.

-

Irradiation: Irradiate the cells with a known dose of gamma-rays to induce random strand breaks.

-

Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to denature the DNA and then perform electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the amount of DNA in the comet tail. A decrease in tail moment compared to the irradiated control indicates the presence of interstrand cross-links.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the this compound analog for the desired time.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion and Future Directions

This compound and its structural analogs remain a promising, albeit underexplored, class of bifunctional alkylating agents. Their mechanism of action, centered on the induction of DNA interstrand cross-links, provides a solid rationale for their potential as anticancer agents. This guide has summarized the available information on their synthesis, mechanism of action, and biological activity, drawing parallels with closely related compounds where necessary.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish clear structure-activity relationships. Key areas for investigation include:

-

Modification of the Piperazine Ring: Introduction of various substituents on the piperazine ring could modulate the compound's solubility, lipophilicity, and interaction with cellular transporters, potentially improving its pharmacokinetic profile and reducing off-target toxicity.

-

Variation of the Alkyl Chain: Altering the length and branching of the alkyl chains connecting the piperazine core to the sulfonate esters can influence the geometry and efficiency of DNA cross-linking.

-

Alternative Sulfonate Esters: Exploring different sulfonate ester groups could fine-tune the reactivity of the alkylating moieties.

A comprehensive preclinical evaluation of promising candidates, including detailed pharmacokinetic and toxicology studies, will be crucial for identifying analogs with an improved therapeutic index for potential clinical development. The experimental protocols and data presented in this guide provide a foundational framework for such endeavors.

References

Molecular Insights into Piposulfan: An Uncharted Territory in Neoplastic Cell Targeting

Despite its history as a chemotherapeutic agent, the precise molecular targets of Piposulfan in neoplastic cells remain largely undefined in publicly accessible scientific literature. An in-depth review of available research reveals a significant knowledge gap regarding the specific proteins, signaling pathways, and molecular mechanisms through which this compound exerts its cytotoxic effects. This lack of detailed information precludes the creation of a comprehensive technical guide with quantitative data, detailed experimental protocols, and pathway visualizations as initially intended.

This compound, a piperazine (B1678402) derivative and an alkylating agent, has been evaluated in clinical studies for its efficacy against various malignancies, including malignant lymphomas and solid tumors.[1][2] However, these studies, primarily conducted in the mid-20th century, focused on clinical outcomes and toxicity profiles rather than elucidating the drug's molecular mechanism of action.

Alkylating agents as a class are known to function by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. While it is plausible that this compound operates through a similar general mechanism, the specific molecular players involved in its interaction with cancer cells are not well-documented.

For context, the molecular mechanisms of other alkylating agents, such as Busulfan (B1668071), have been more extensively studied. Research on Busulfan has indicated its ability to induce apoptosis in prostate cancer cells and influence androgen receptor phosphatization.[3] However, it is crucial to note that such findings cannot be directly extrapolated to this compound without specific experimental validation. The structural differences between these molecules likely lead to distinct interactions with cellular components.

The current landscape of publicly available research lacks the specific data required to fulfill the user's request for a detailed technical guide. There is no quantitative data, such as IC50 values for specific cell lines or binding affinities to molecular targets, to summarize. Similarly, detailed experimental protocols for identifying this compound's molecular targets are not described in the available literature. Consequently, the creation of signaling pathway diagrams using Graphviz is not feasible due to the absence of defined pathways to visualize.

Further research, employing modern molecular biology and proteomic techniques, would be necessary to identify the direct binding partners of this compound, elucidate the signaling cascades it modulates, and understand the full spectrum of its molecular effects in neoplastic cells. Such studies would be invaluable for optimizing its therapeutic use and potentially identifying biomarkers for patient stratification.

References

- 1. Effect of this compound (NSC-47774) on malignant lymphomas and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Midwest cooperative group evaluation of this compound (A-20968) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of prostate cancer cell apoptosis induced by busulfan via adjustment of androgen receptor phosphatization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Piposulfan Administration in Murine Cancer Models

Disclaimer: Extensive literature searches did not yield specific preclinical studies detailing the administration of Piposulfan in murine cancer models. The following application notes and protocols are therefore provided as a generalized framework based on standard methodologies for evaluating alkylating agents in vivo. The quantitative data presented are illustrative examples and should not be considered as established results for this compound. Researchers should conduct dose-finding and toxicity studies to determine the appropriate therapeutic window for this compound in their specific cancer model.

Introduction

This compound is a piperazine (B1678402) derivative and an alkylating agent that has been investigated for its antineoplastic properties. Alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and ultimately, cell death.[1][2][3][4] This document provides a set of generalized protocols for the preparation and administration of this compound to murine cancer models for efficacy and toxicology assessment.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate how results from this compound studies in murine cancer models could be presented.

Table 1: Hypothetical Efficacy of this compound in Various Murine Cancer Models

| Murine Model | Cell Line | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Increase in Lifespan (ILS) % |

| Leukemia | L1210 | Intraperitoneal (IP) | 10 mg/kg, daily for 5 days | N/A | 50% |

| Leukemia | P388 | Intraperitoneal (IP) | 15 mg/kg, every 3 days for 3 cycles | N/A | 45% |

| Melanoma | B16-F10 | Intravenous (IV) | 5 mg/kg, twice weekly for 2 weeks | 60% | 30% |

| Colon Cancer | CT26 | Subcutaneous (SC) | 20 mg/kg, once weekly for 3 weeks | 75% | N/A |

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

| Half-life (t½) | 2.5 | hours |

| Cmax (at 10 mg/kg IP) | 5 | µg/mL |

| Tmax (at 10 mg/kg IP) | 0.5 | hours |

| Bioavailability (Oral) | <10 | % |

Table 3: Example Toxicology Profile of this compound in Mice (14-day study)

| Dose (mg/kg/day, IP) | Maximum Tolerated Dose (MTD) | LD50 | Observed Toxicities |

| 5 | ✓ | >50 | Mild weight loss (<5%) |

| 15 | ✗ | ~40 | Significant weight loss (>15%), lethargy |

| 30 | ✗ | <30 | Severe weight loss, hunched posture, mortality |

Experimental Protocols

Drug Preparation

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.9% saline, 5% dextrose, or a solution containing DMSO and/or Cremophor EL, depending on solubility)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the required concentration of this compound based on the desired dose and injection volume.

-

Aseptically weigh the appropriate amount of this compound powder.

-

In a sterile vial, add a small amount of the chosen vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.

-

Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial.

-

Store the prepared solution according to its stability data (e.g., at 4°C, protected from light). Prepare fresh solutions as required.

Murine Cancer Models

Commonly used murine models for cancer research include:

-

Syngeneic models: Implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background (e.g., L1210 or P388 leukemia in DBA/2 mice, B16-F10 melanoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice).[5][6][7][8]

-

Xenograft models: Implantation of human tumor cell lines into immunodeficient mice (e.g., Nude, SCID, or NSG mice).

Protocol for Subcutaneous Tumor Implantation (e.g., B16-F10 Melanoma):

-

Culture B16-F10 cells under standard conditions.

-

Harvest cells during the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion).

-

Resuspend the cells in sterile, serum-free media or PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Anesthetize a C57BL/6 mouse.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.[8]

-

Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

Protocol for Intraperitoneal Tumor Implantation (e.g., L1210 Leukemia):

-

Prepare L1210 cells as described above, resuspending them at a concentration of 1 x 10^5 cells per 200 µL.

-

Restrain a DBA/2 mouse.

-

Inject 200 µL of the cell suspension into the intraperitoneal cavity using a 27-gauge needle.[5]

-

Monitor mice for signs of disease progression (e.g., weight loss, abdominal distension) and survival.

Administration of this compound

The choice of administration route depends on the drug's properties and the experimental design. Common routes include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral (PO) gavage.[9][10][11]

Protocol for Intraperitoneal (IP) Injection:

-

Restrain the mouse, tilting it slightly head-down to move the abdominal organs.

-

Insert a 27-gauge needle into the lower right or left abdominal quadrant, avoiding the midline.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the prepared this compound solution. The typical injection volume is 100-200 µL.

Protocol for Intravenous (IV) Injection (Tail Vein):

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Swab the tail with alcohol.

-

Using a 29- or 30-gauge needle, cannulate one of the lateral tail veins.

-

Slowly inject the this compound solution. The typical injection volume is 100 µL.

Efficacy Assessment

For solid tumors:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Calculate Tumor Growth Inhibition (TGI) at the end of the study.

For leukemia/disseminated models:

-

Monitor body weight and clinical signs of disease.

-

Record survival time for each mouse.

-

Calculate the Increase in Lifespan (ILS).

Visualizations

Signaling Pathway

Caption: General signaling pathway of alkylating agents like this compound.

Experimental Workflow

Caption: A typical experimental workflow for an in vivo efficacy study.

References

- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. rjptsimlab.com [rjptsimlab.com]

Application Notes and Protocols for High-Dose Piposulfan in Bone Marrow Transplantation

Disclaimer: The following application notes and protocols are based on the available scientific literature. Due to the limited recent data on high-dose Piposulfan for bone marrow transplantation, information on the closely related and widely used alkylating agent, Busulfan, has been included to provide a comprehensive and relevant framework. Researchers should exercise caution and refer to the primary literature and institutional guidelines when designing and executing experiments.

Introduction

This compound is a piperazine (B1678402) derivative and an antineoplastic agent.[1] It is presumed to function as a DNA alkylating agent, a mechanism shared with other cytotoxic drugs used in cancer therapy, such as Busulfan.[2] Alkylating agents are a cornerstone of conditioning regimens for bone marrow transplantation, as they are highly effective at eradicating hematopoietic stem cells in the bone marrow, thereby creating a niche for the engraftment of transplanted donor cells.

This document provides an overview of the application of high-dose alkylating agents, using Busulfan as a primary example due to the wealth of available data, in the context of bone marrow transplantation. These notes are intended for researchers, scientists, and drug development professionals.

Mechanism of Action: DNA Alkylation

The therapeutic effect of this compound and Busulfan is derived from their ability to induce cytotoxicity through the alkylation of DNA. This process involves the covalent attachment of an alkyl group to DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to single-strand breaks, and the formation of inter-strand and intra-strand cross-links. The accumulation of DNA damage triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).

References

Application Notes and Protocols for Alkylating Agent-Based Conditioning in Hematopoietic Stem Cell Transplantation

Note on Terminology: Initial searches for "Piposulfan" yielded limited results pertaining to its use in modern Hematopoietic Stem Cell Transplantation (HSCT) conditioning regimens. The available literature primarily describes it as an older piperazine-derived antineoplastic agent with a presumed DNA alkylating mechanism of action, historically used for conditions like polycythemia vera.[1][2] Given the extensive documentation and current clinical relevance of the alkylating agents Busulfan (B1668071) and its analogue Treosulfan in HSCT, this document will focus on these two agents to provide a comprehensive and practical resource for researchers and drug development professionals.

Introduction